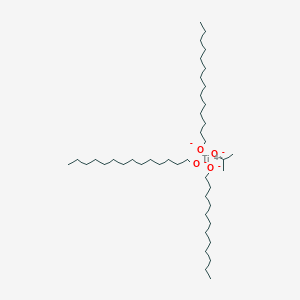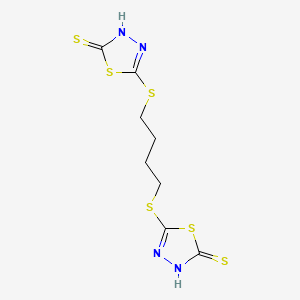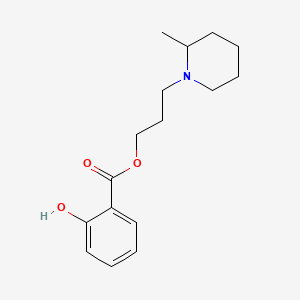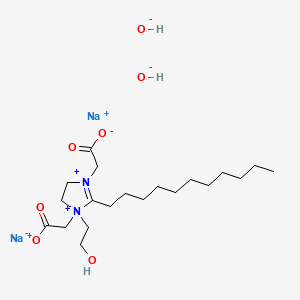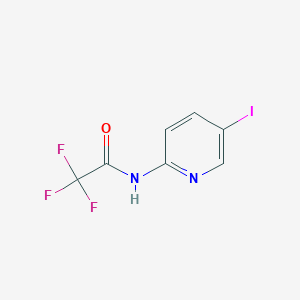
N-(2-(Diethylamino)ethyl)carbamic acid, 6-chloro-o-tolyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a diethylazanium moiety. It is commonly used in experimental and research settings due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride typically involves the reaction of 2-chloro-6-methylphenol with a suitable carbonylating agent to form the corresponding phenoxycarbonyl derivative. This intermediate is then reacted with ethylamine to introduce the diethylazanium group. The final product is obtained by treating the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of phenoxycarbonyl oxides.
Reduction: Formation of amines or reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxycarbonyl derivatives.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-chloro-4-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride
- 2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-dimethylazanium chloride
Uniqueness
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium chloride is unique due to its specific chloro-substitution pattern and the presence of the diethylazanium group. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
77985-23-0 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-methylphenoxy)carbonylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)10-9-16-14(18)19-13-11(3)7-6-8-12(13)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
Clave InChI |
QPHHKBFGUODEEJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCNC(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


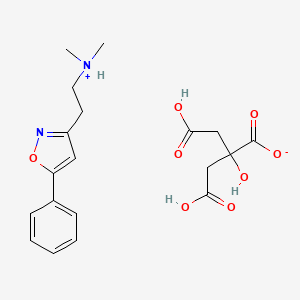
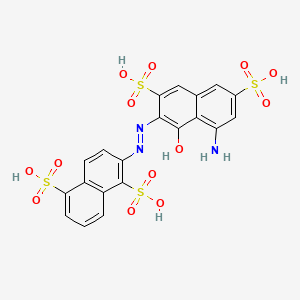
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
